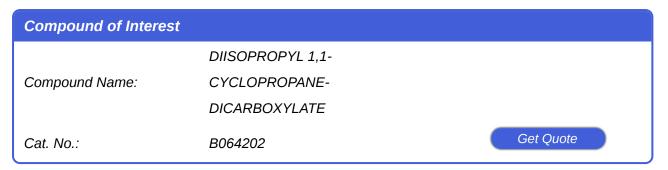


Applications of Diisopropyl 1,1-Cyclopropanedicarboxylate in Pharmaceuticals: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Diisopropyl 1,1-cyclopropane-dicarboxylate is a valuable synthetic intermediate in the pharmaceutical industry. Its rigid, three-membered ring structure and dicarboxylate functionality make it a versatile building block for the synthesis of complex molecules with diverse therapeutic applications. This document provides detailed application notes and experimental protocols related to its synthesis, antimicrobial properties, and its role as a precursor in the synthesis of pharmaceutical agents.

Application 1: Intermediate for Pharmaceutical Synthesis

Diisopropyl 1,1-cyclopropane-dicarboxylate and its parent compound, cyclopropane-1,1-dicarboxylic acid, are primarily utilized as intermediates in the preparation of active pharmaceutical ingredients (APIs). The cyclopropane motif is a desirable feature in drug design as it can enhance metabolic stability, improve potency, and provide conformational rigidity to the final drug molecule. While the diethyl and dimethyl esters of 1,1-cyclopropane-dicarboxylic acid are well-documented intermediates in the synthesis of drugs like Montelukast (an anti-



asthmatic) and Ketorolac (an analgesic), the diisopropyl ester serves a similar role as a versatile synthetic building block.[1]

Experimental Protocol: Synthesis of Diisopropyl 1,1-Cyclopropane-dicarboxylate

There are two primary methods for the synthesis of **diisopropyl 1,1-cyclopropane-dicarboxylate**: the reaction of a dialkyl malonate with a 1,2-dihaloalkane and the direct esterification of cyclopropane-1,1-dicarboxylic acid.

Method A: From Diisopropyl Malonate and 1,2-Dichloroethane

This method is a common approach for forming the cyclopropane ring.

- Materials:
 - Diisopropyl malonate
 - 1,2-Dichloroethane
 - Finely divided potassium carbonate
 - Dimethylformamide (DMF)
 - Hexane
 - Ethyl acetate
- Equipment:
 - Round-bottom flask with a reflux condenser and a Dean-Stark trap
 - Heating mantle
 - Magnetic stirrer
 - Separatory funnel



- Rotary evaporator
- Fractional distillation apparatus or column chromatography setup

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine
 diisopropyl malonate, an excess of 1,2-dichloroethane, and finely divided potassium
 carbonate in dimethylformamide (DMF). The molar ratio of diisopropyl malonate to 1,2dichloroethane to potassium carbonate should be approximately 1:3:1.2.
- Heat the mixture to a temperature between 110°C and 130°C with vigorous stirring.
- During the reaction, azeotropically remove the water formed using the Dean-Stark trap to drive the reaction to completion. The reaction is typically complete within 5-7 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Filter the mixture to remove the inorganic salts (potassium chloride and excess potassium carbonate).
- Wash the filtrate with water to remove the DMF.
- Extract the aqueous layer with hexane or a similar organic solvent.
- Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
- Concentrate the solution using a rotary evaporator to remove the solvent.
- Purify the crude product by vacuum distillation or column chromatography using a
 hexane/ethyl acetate eluent system to obtain pure disopropyl 1,1-cyclopropanedicarboxylate. A yield of up to 90% can be achieved under optimized conditions.

Method B: Esterification of Cyclopropane-1,1-dicarboxylic Acid

This method is a straightforward esterification reaction.

Materials:



- Cyclopropane-1,1-dicarboxylic acid
- Isopropyl alcohol (Isopropanol)
- Sulfuric acid or p-toluenesulfonic acid (catalyst)
- Benzene or Toluene (for azeotropic removal of water)
- Sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Equipment:
 - o Round-bottom flask with a reflux condenser and a Dean-Stark trap
 - Heating mantle
 - Magnetic stirrer
 - Separatory funnel
 - Rotary evaporator

Procedure:

- In a round-bottom flask, suspend cyclopropane-1,1-dicarboxylic acid in an excess of isopropyl alcohol and a solvent such as benzene or toluene.
- Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
- Heat the mixture to reflux and collect the water formed in a Dean-Stark trap to drive the reaction to completion.
- Monitor the reaction by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.







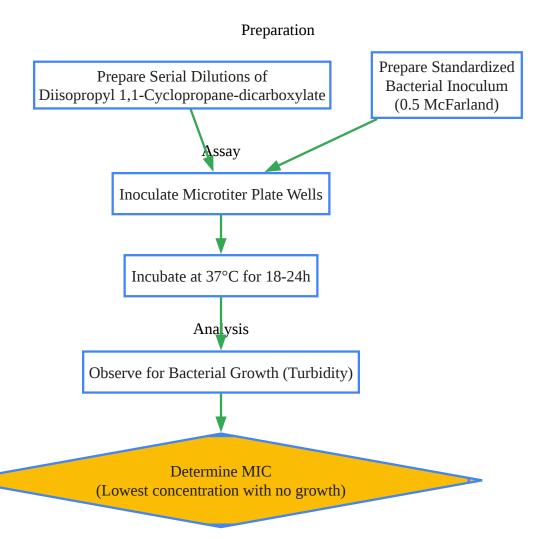
- Quench the reaction by slowly adding a saturated sodium bicarbonate solution.
- Separate the organic layer and wash it with brine.
- o Dry the organic layer over anhydrous magnesium sulfate and filter.
- Remove the solvent and excess isopropyl alcohol using a rotary evaporator to yield the crude diisopropyl 1,1-cyclopropane-dicarboxylate.
- Further purification can be achieved by vacuum distillation.

Experimental Workflow for Synthesis (Method A)

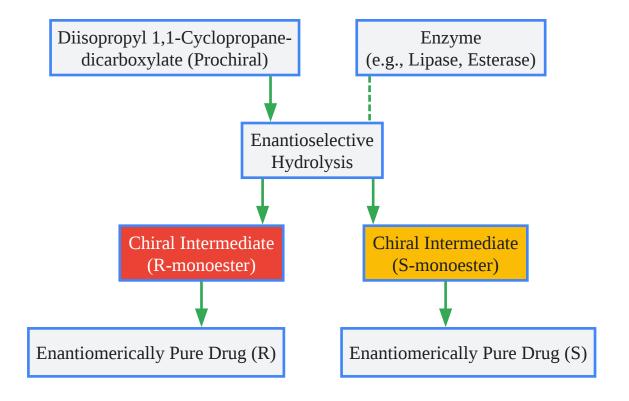












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References

- 1. Diethyl 1,1-Cyclopropanedicarboxylate-1559-02-0 [ganeshremedies.com]
- 2. US5510509A Preparation of esters of cyclopropane-1,1-dicarboxylic acid Google Patents [patents.google.com]
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